rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylicacid,trans
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Overview
Description
rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methoxycarbonyl group, a methyl group, and a carboxylic acid group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Substituents: The methoxycarbonyl group can be introduced via esterification reactions, while the methyl group can be added through alkylation reactions.
Final Functionalization: The carboxylic acid group is typically introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The non-racemic form of the compound.
(2S,3S)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound.
Uniqueness:
- The racemic mixture offers a balanced interaction with chiral targets, potentially leading to unique biological activities.
- The presence of both enantiomers can provide a broader range of interactions and effects compared to a single enantiomer.
Properties
IUPAC Name |
(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSGSSXYPHAXCA-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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